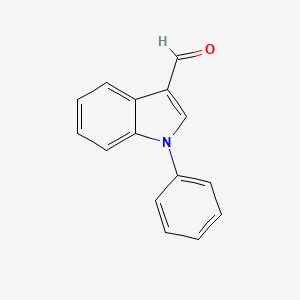

1-phenyl-1H-indole-3-carbaldehyde

説明

1-Phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives .

Synthesis Analysis

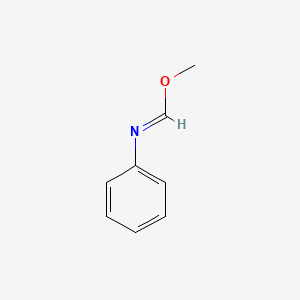

The synthesis of 1-phenyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetaldehyde to yield 1H-Indole . The 1H-Indole is then subjected to Vilsmeier-Haack formylation to produce 1H-Indole-3-carbaldehyde .Molecular Structure Analysis

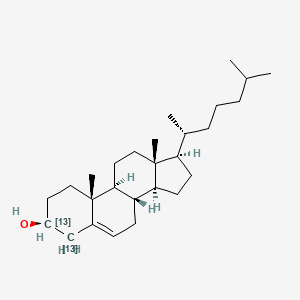

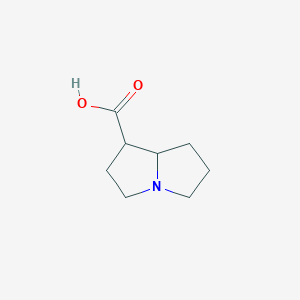

The molecular structure of 1-phenyl-1H-indole-3-carbaldehyde consists of a phenyl group attached to an indole ring at the 1-position and a carbaldehyde group at the 3-position . The compound has a molecular weight of 221.25 g/mol .Chemical Reactions Analysis

1-Phenyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . They are also used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis

1-Phenyl-1H-indole-3-carbaldehyde has several computed properties. It has a molecular weight of 221.25 g/mol, an XLogP3-AA of 3.1, and a topological polar surface area of 22 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .科学的研究の応用

1. Multicomponent Reactions (MCRs) in Chemistry

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

2. Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

3. Preparation of Analogs of the Indole Phytoalexin Cyclobrassinin

Indole-3-carboxaldehyde was used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It was also used as the starting material for the synthesis of higher order indoles including isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles .

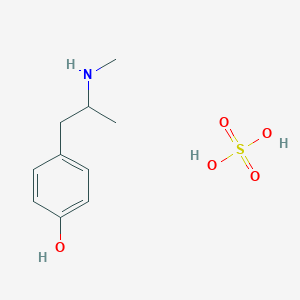

4. Analgesic Agents

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of analgesic agents . These are medications that are used to relieve pain. The specific methods of application and experimental procedures would depend on the specific type of analgesic being synthesized.

5. Hypoglycemic Agents

1H-Indole-3-carbaldehyde and its derivatives are also used in the synthesis of hypoglycemic agents . These are medications used to lower glucose levels in the blood, and are commonly used in the treatment of diabetes. The specific methods of application and experimental procedures would depend on the specific type of hypoglycemic agent being synthesized.

6. Antiviral Activity

1H-Indole-3-carbaldehyde and its derivatives have been used as inhibitors of the Dengue virus protease, showing antiviral activity in cell-culture . This suggests potential applications in the development of antiviral drugs. The specific methods of application and experimental procedures would depend on the specific type of antiviral drug being synthesized.

7. Tryptophan Dioxygenase Inhibitors

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of tryptophan dioxygenase inhibitors . These are compounds that inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan. This has potential applications in the treatment of diseases such as cancer, where tryptophan metabolism is often dysregulated .

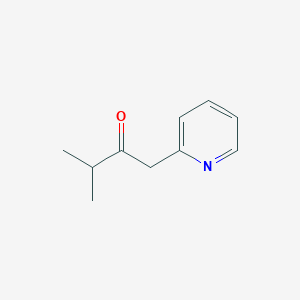

8. Anticancer Immunomodulators

Pyridyl-ethenyl-indoles, which can be synthesized from 1H-Indole-3-carbaldehyde, have shown potential as anticancer immunomodulators . These compounds can modulate the immune response, potentially enhancing the body’s ability to fight off cancer cells .

9. Antibacterial and Antifungal Agents

1H-Indole-3-carbaldehyde and its derivatives have been used in the synthesis of antibacterial and antifungal agents . These compounds can inhibit the growth of bacteria and fungi, making them potentially useful in the treatment of various infections .

10. Antiamoebic and Cytotoxic Agents

1H-Indole-3-carbaldehyde and its derivatives have also been used in the synthesis of antiamoebic and cytotoxic agents . These compounds can kill amoebae and other harmful cells, making them potentially useful in the treatment of amoebic infections and certain types of cancer .

将来の方向性

The future directions in the research of 1-phenyl-1H-indole-3-carbaldehyde could involve exploring its potential in the synthesis of more diverse heterocyclic derivatives . Additionally, its role in multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .

特性

IUPAC Name |

1-phenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAGQLHYSPGZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495242 | |

| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-indole-3-carbaldehyde | |

CAS RN |

32542-59-9 | |

| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

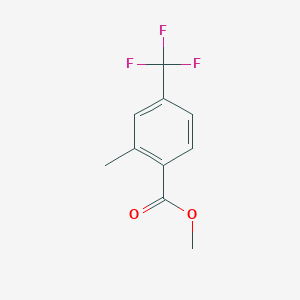

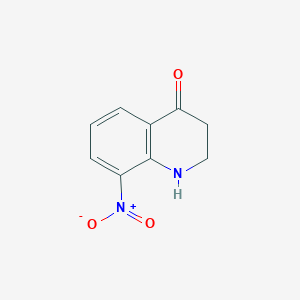

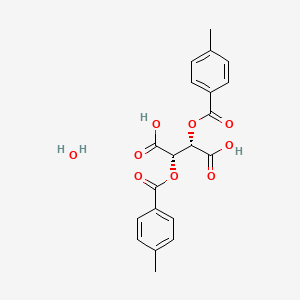

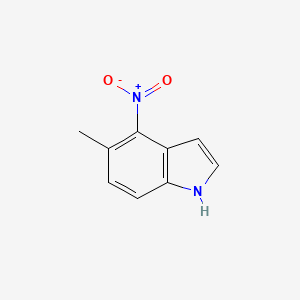

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

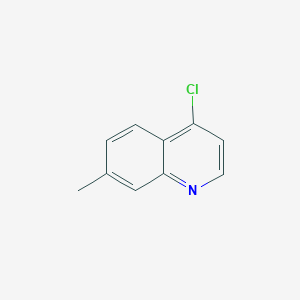

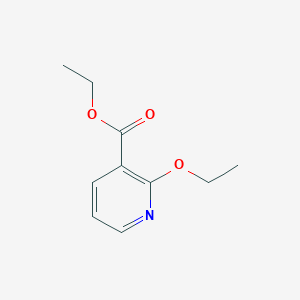

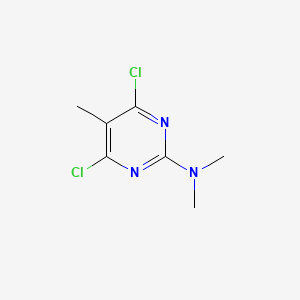

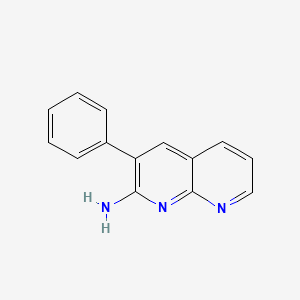

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。